molecular formula C9H9F3N2O3 B083815 2-((2-Nitro-4-(trifluoromethyl)phenyl)amino)ethanol CAS No. 10442-83-8

2-((2-Nitro-4-(trifluoromethyl)phenyl)amino)ethanol

Cat. No.: B083815
CAS No.: 10442-83-8
M. Wt: 250.17 g/mol
InChI Key: NJZCRXQWPNNJNB-UHFFFAOYSA-N
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Description

2-((2-Nitro-4-(trifluoromethyl)phenyl)amino)ethanol is an organic compound with the molecular formula C₉H₉F₃N₂O₃ and a molecular weight of 250.17 g/mol . This compound is characterized by the presence of a nitro group, a trifluoromethyl group, and an aminoethanol moiety, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Nitro-4-(trifluoromethyl)phenyl)amino)ethanol typically involves the nitration of 4-(trifluoromethyl)aniline followed by a reaction with ethylene oxide. The nitration process introduces the nitro group at the ortho position relative to the trifluoromethyl group. The subsequent reaction with ethylene oxide forms the aminoethanol moiety .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-((2-Nitro-4-(trifluoromethyl)phenyl)amino)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, or other metal catalysts.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 2-((2-Amino-4-(trifluoromethyl)phenyl)amino)ethanol.

    Substitution: Various ethers or esters depending on the substituent introduced.

    Oxidation: Corresponding aldehydes or carboxylic acids.

Scientific Research Applications

2-((2-Nitro-4-(trifluoromethyl)phenyl)amino)ethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((2-Nitro-4-(trifluoromethyl)phenyl)amino)ethanol depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The nitro group can undergo bioreduction, forming reactive intermediates that can interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((2-Nitro-4-(trifluoromethyl)phenyl)amino)ethanol is unique due to the presence of the aminoethanol moiety, which imparts distinct chemical reactivity and potential biological activity. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable intermediate in various chemical and pharmaceutical applications.

Properties

IUPAC Name

2-[2-nitro-4-(trifluoromethyl)anilino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2O3/c10-9(11,12)6-1-2-7(13-3-4-15)8(5-6)14(16)17/h1-2,5,13,15H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJZCRXQWPNNJNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10146483
Record name HC Yellow no. 13
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Molecular Weight

250.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10442-83-8
Record name 2-[[2-Nitro-4-(trifluoromethyl)phenyl]amino]ethanol
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Record name 2-(2-nitro-4-trifluoromethylphenylamino)ethanol
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Synthesis routes and methods I

Procedure details

To a stirred solution of 2-aminoethanol (5 ml, 150 mmol) in THF (20 ml), 1-fluoro-2-nitro-4-(trifluoromethyl)benzene (6.9 ml, 50 mmol) was added slowly at 0° C. After the completion of the addition, the reaction mixture was stirred at RT for 24 hrs. THF was evaporated using a rotary evaporator and the residue was extracted using water and ethyl acetate. Ethyl acetate was washed with more water, dried and evaporated to give crystalline 2-aminoethanol derivative (10.0 g, 80%).
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20 mL
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Yield
80%

Synthesis routes and methods II

Procedure details

A mixture of 50 parts of 1-chloro-2-nitro-4-(trifluoromethyl)benzene, 37 parts of 2-aminoethanol and 100 parts of 1-butanol is stirred and refluxed overnight. The reaction mixture is cooled and evaporated. The residue is taken up in a diluted hydrochloric acid solution. The product is extracted with methylbenzene. The layers are separated and the aqueous phase is extracted with methylbenzene. The combined methylbenzene-phases are washed successively with a diluted hydrochloric acid solution and twice with water, dried, filtered and evaporated. The solid residue is crystallized from petroleumether. The product is filtered off and dried, yielding 2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethanol; mp. 74.9° C.
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Synthesis routes and methods III

Procedure details

112.8 g (0.5 mol) of 4-chloro-3-nitrobenzotrifluoride and 61.1 g (1 mol) of 2-ethanolamine were heated in 50 ml of dimethylformamide at 100° C. for 2 h. The reaction mixture was then concentrated under reduced pressure, and water was added to the residue. The precipitate was filtered off with suction and recrystallized from cyclohexane.
Quantity
112.8 g
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61.1 g
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50 mL
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Synthesis routes and methods IV

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Synthesis routes and methods V

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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